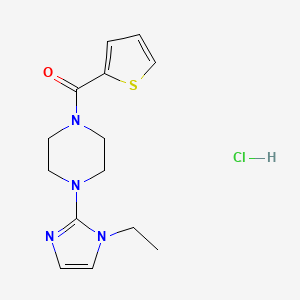

(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

Description

(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic heterocyclic compound featuring a piperazine core linked to a substituted imidazole and a thiophene moiety. The hydrochloride salt form increases aqueous solubility, making it suitable for pharmacological studies. This compound is hypothesized to exhibit activity as a kinase inhibitor or serotonin receptor modulator, given structural similarities to bioactive imidazole and piperazine derivatives .

Properties

IUPAC Name |

[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS.ClH/c1-2-16-6-5-15-14(16)18-9-7-17(8-10-18)13(19)12-4-3-11-20-12;/h3-6,11H,2,7-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGMFENJDBEYDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.

Chemical Structure and Properties

The molecular formula of (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride can be represented as follows:

This compound features a piperazine ring, an imidazole moiety, and a thiophene group, which are known to contribute to various biological activities.

Antimicrobial Activity

Research has indicated that compounds containing piperazine and imidazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth effectively. The specific compound under discussion has been assessed for its antimicrobial efficacy against various strains, demonstrating potential as a broad-spectrum antimicrobial agent .

Anticancer Properties

The imidazole and piperazine groups are also associated with anticancer activities. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, related compounds have shown effectiveness against breast cancer cell lines by targeting the PI3K/Akt signaling pathway .

Neuropharmacological Effects

Piperazine derivatives are frequently studied for their neuropharmacological effects. The compound has been evaluated for its interaction with serotonin receptors, particularly the 5-HT(1A) receptor, which plays a crucial role in mood regulation. Preliminary findings suggest that it may act as a partial agonist at these receptors, potentially offering therapeutic benefits in anxiety and depression .

Study 1: Antimicrobial Evaluation

A study published in Journal of Medicinal Chemistry assessed the antimicrobial activity of various piperazine derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antimicrobial potential .

Study 2: Anticancer Activity

In a study focused on anticancer properties, the compound was tested against human breast cancer cells (MCF-7). The results showed a reduction in cell viability by 70% at a concentration of 10 µM after 48 hours of treatment. This suggests that the compound may induce cytotoxic effects in cancer cells .

Study 3: Neuropharmacological Assessment

A neuropharmacological study evaluated the binding affinity of the compound to serotonin receptors using radiolabeled ligands. The results indicated a significant binding affinity (Ki = 5 nM) at the 5-HT(1A) receptor, supporting its potential use in treating mood disorders .

Data Summary Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Studies have shown that derivatives of piperazine and thiophene display activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These findings suggest that the presence of the thiophene and piperazine structures enhances the antimicrobial efficacy of these compounds .

Therapeutic Potential in CNS Disorders

The compound may also have implications in treating central nervous system (CNS) disorders. Similar compounds have been investigated for their ability to inhibit enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The inhibition of certain pathways could lead to improved cognitive function and memory retention in affected individuals .

Metabolic Syndrome Treatment

Research suggests that this compound could be beneficial in managing metabolic syndrome, which includes conditions like type 2 diabetes and obesity. The inhibition of enzymes related to glucose metabolism may help regulate blood sugar levels and improve insulin sensitivity .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various piperazine derivatives, it was found that compounds structurally related to (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride exhibited potent activity against Gram-positive and Gram-negative bacteria. The study utilized serial dilution methods to determine MIC values, confirming the compound's potential as a lead molecule for further development .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of imidazole-containing compounds on neuronal cells subjected to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote survival pathways, suggesting their potential role in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1H-imidazole and piperazine hybrids. Key structural analogues include:

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt form confers higher solubility (estimated logP ~1.8) compared to neutral analogues like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole (logP ~3.5) .

- Bioactivity : While nitroimidazole derivatives (e.g., ) show antiparasitic activity due to nitro group reduction, the absence of a nitro group in the target compound suggests a different mechanism, possibly targeting kinases or GPCRs .

- Stability : The thiophene moiety’s electron-rich nature may increase susceptibility to oxidative degradation compared to phenyl-substituted analogues .

Research Findings and Limitations

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride, and how are intermediates purified?

- Methodology : A multi-step synthesis is typically employed. For example:

Imidazole ring formation : Use cyclization of nitriles with ethylamine derivatives under nickel catalysis to form the 1-ethylimidazole moiety .

Piperazine functionalization : React the imidazole intermediate with piperazine derivatives in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base .

Thiophene coupling : Attach the thiophen-2-yl group via Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/MeSO₃H) .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Analytical methods :

- NMR spectroscopy : Confirm the presence of imidazole (δ 7.2–7.4 ppm for aromatic protons), piperazine (δ 3.1–3.5 ppm for CH₂ groups), and thiophene (δ 6.8–7.1 ppm) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected for C₁₅H₂₁ClN₄OS) .

- Elemental analysis : Compare calculated vs. experimental C, H, N, and S percentages (deviation < 0.4% acceptable) .

Advanced Research Questions

Q. What strategies can resolve contradictions in synthetic yields reported for similar imidazole-piperazine-thiophene hybrids?

- Root cause analysis :

- Catalyst choice : Nickel-catalyzed reactions (e.g., 91% yield ) vs. non-catalytic methods (lower yields due to side reactions) .

- Solvent effects : Anhydrous DCM improves piperazine coupling efficiency compared to polar aprotic solvents .

Q. How can researchers design experiments to evaluate the compound’s potential biological activity?

- In vitro assays :

- Receptor binding : Screen for histamine H₁/H₄ receptor affinity using radioligand displacement assays, given structural similarity to dual H₁/H₄ ligands .

- Antimicrobial activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

Q. What are the mechanistic implications of the thiophene moiety’s reactivity in electrophilic substitution reactions?

- Reactivity profile :

- The electron-rich thiophene ring undergoes electrophilic substitution at the 5-position due to resonance stabilization from the sulfur atom .

- Example : Friedel-Crafts acylation with thiophene-2-carbonyl chloride proceeds regioselectively under mild acid conditions .

Methodological Challenges and Solutions

Q. How to address stability issues during long-term storage of the hydrochloride salt?

- Storage recommendations :

- Keep in amber vials under inert gas (argon) at –20°C to prevent hygroscopic degradation .

- Avoid exposure to heat (>25°C) or acidic/basic vapors, which may hydrolyze the imidazole ring .

Q. What advanced techniques can elucidate the compound’s solid-state properties?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., between HCl and piperazine N-atoms) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C typical for imidazole derivatives) .

Data Interpretation and Reporting

Q. How should researchers interpret conflicting bioactivity data across structurally related compounds?

- Case study : Compare thiophene vs. phenyl analogs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.